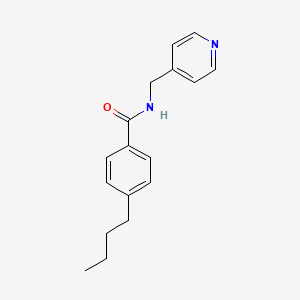![molecular formula C16H20N2O3S B4894362 4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid, commonly known as TDBS, is a sulfonic acid derivative that has been widely used in scientific research. TDBS is a small molecule that has a unique structure, making it an important tool for studying various biological processes.
作用機序
TDBS inhibits the activity of PTP1B by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which leads to an increase in the phosphorylation of its substrates. This, in turn, leads to an increase in insulin signaling and a decrease in blood glucose levels. TDBS has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TDBS has several biochemical and physiological effects. It has been shown to increase insulin sensitivity, which leads to a decrease in blood glucose levels. TDBS has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, TDBS has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of TDBS is its specificity for PTP1B. This makes it an important tool for studying the role of PTP1B in various biological processes. Additionally, TDBS is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular signaling pathways. However, one of the limitations of TDBS is its toxicity at high concentrations. This can limit its use in certain experiments.
将来の方向性
There are several future directions for research on TDBS. One direction is to study its potential as a therapeutic agent for diabetes and cancer. Another direction is to study its effects on other signaling pathways and its potential as a tool for studying other biological processes. Additionally, the development of new derivatives of TDBS with improved specificity and lower toxicity could lead to new applications for this molecule in scientific research.
合成法
The synthesis of TDBS involves several steps. The first step involves the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with tricyclo[3.3.1.1~3,7~]dec-2-amine to form the intermediate product. The intermediate product is then reacted with hydrazine hydrate to yield TDBS. The final product is purified using column chromatography.
科学的研究の応用
TDBS has been widely used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. TDBS has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Additionally, TDBS has been used to study the role of PTP1B in various biological processes, including insulin signaling, cell proliferation, and differentiation.
特性
IUPAC Name |
4-[2-(2-adamantylidene)hydrazinyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-22(20,21)15-3-1-14(2-4-15)17-18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,17H,5-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWSEARCIJUAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC4=CC=C(C=C4)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
![7-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4894296.png)

![ethyl 4-[3-(3-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B4894304.png)
![N,N'-[1,2-ethanediylbis(oxy-1,2,5-oxadiazole-4,3-diyl)]diacetamide](/img/structure/B4894311.png)
![3-cyclohexyl-5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4894326.png)
![4-(6-bromo-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4894328.png)

![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894374.png)